

# A Comparative Guide to Selective GSTO1 Inhibitors: GSTO1-IN-1 and Alternatives

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## Compound of Interest

Compound Name: GSTO1-IN-1

Cat. No.: B1672413

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **GSTO1-IN-1** against other selective Glutathione S-transferase Omega 1 (GSTO1) inhibitors, supported by experimental data. This document aims to facilitate informed decisions in the selection of research tools and potential therapeutic agents.

Glutathione S-transferase Omega 1 (GSTO1) has emerged as a significant target in various diseases, including cancer and inflammatory conditions. Its role in cellular detoxification, redox regulation, and modulation of key signaling pathways has spurred the development of selective inhibitors. This guide focuses on a comparative analysis of **GSTO1-IN-1** and other notable selective inhibitors such as ML175 and KT53, presenting their performance based on available experimental data.

## Performance Comparison of Selective GSTO1 Inhibitors

The following tables summarize the quantitative data for **GSTO1-IN-1**, ML175, and KT53, offering a side-by-side comparison of their potency, cellular activity, and selectivity.

Inhibitor	GSTO1 IC50 (in vitro)	Cellular Activity (IC50/CC50)	Cell Line	In Vivo Efficacy
GSTO1-IN-1	31 nM[1]	1.2 μM (IC50)[1]	HCT-116	Significant tumor growth inhibition in HCT116 xenografts (20-45 mg/kg)[1]
4.3 μM (IC50)[1]	HT-29			
ML175	23-28 nM[2]	> 25 μM (CC50)	MDA-MB-435	Reduces tumor growth in mouse xenograft studies[2]
KT53	21 nM[3][4]	35 nM (in situ IC50)[3][4]	MDA-MB-435	Sensitizes cancer cells to cisplatin[3][4]
> 25 μM (CC50)	MDA-MB-435			

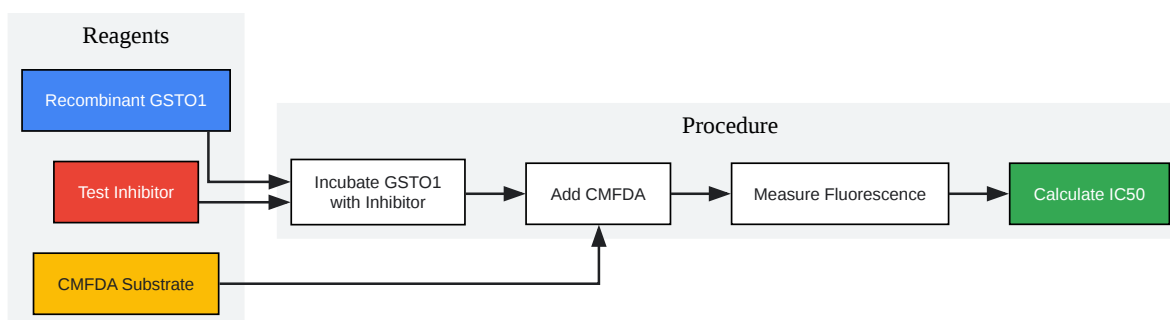
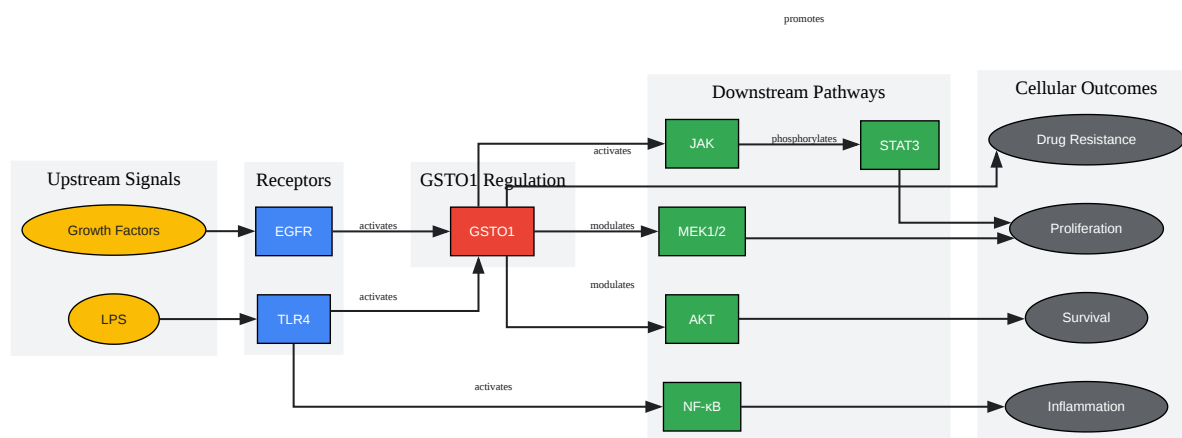
Table 1: Potency and Efficacy of Selective GSTO1 Inhibitors. This table provides a summary of the half-maximal inhibitory concentration (IC50) against recombinant GSTO1, cellular activity (IC50 or half-maximal cytotoxic concentration, CC50) in various cancer cell lines, and reported in vivo efficacy.

Inhibitor	Selectivity Profile
GSTO1-IN-1	Potent and selective for GSTO1.[1]
ML175	Highly selective (>350-fold) against potential anti-targets as assessed by competitive Activity-Based Protein Profiling (ABPP).[5]
KT53	Highly selective; no off-targets observed at 5 $\mu$ M in the MDA-MB-435 soluble proteome.[3]
GSTO1-IN-3 (C5-1)	Highly selective for GSTO1-1 (IC <sub>50</sub> = 0.11 $\mu$ M) over GSTO2-2, GSTA1-1, and GSTP1-1 (IC <sub>50</sub> > 100 $\mu$ M).[2][6]

Table 2: Selectivity of GSTO1 Inhibitors. This table outlines the selectivity of the inhibitors for GSTO1 over other related proteins, a critical factor for minimizing off-target effects in research and therapeutic applications.

## Signaling Pathways Involving GSTO1

GSTO1 is implicated in several critical cellular signaling pathways. Its inhibition can therefore have profound effects on cell fate and function.



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